alpha-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-, 2,3-diacetate

Description

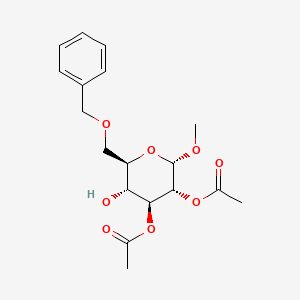

α-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-, 2,3-diacetate (CAS synonyms: 6-O-Benzyl-2,3-di-O-acetyl-methyl-α-D-glucopyranoside) is a chemically modified monosaccharide derivative. Its structure features a methyl group at the anomeric carbon (C1), a benzyl (phenylmethyl) group at the 6-O position, and acetyl groups at the 2- and 3-hydroxyl positions (Fig. 1). This compound is synthesized via selective protection/deprotection strategies, often involving acetylation with acetic anhydride and benzylation using benzyl halides or trityl chloride .

Properties

Molecular Formula |

C18H24O8 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5R,6R)-3-acetyloxy-5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate |

InChI |

InChI=1S/C18H24O8/c1-11(19)24-16-15(21)14(10-23-9-13-7-5-4-6-8-13)26-18(22-3)17(16)25-12(2)20/h4-8,14-18,21H,9-10H2,1-3H3/t14-,15-,16+,17-,18+/m1/s1 |

InChI Key |

RXVXPDCGHDLLIM-SFFUCWETSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC)COCC2=CC=CC=C2)O |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of alpha-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-, 2,3-diacetate typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups at positions 2 and 3 of the glucopyranoside are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

Benzylation: The hydroxyl group at position 6 is substituted with a phenylmethyl group (benzylation) using benzyl chloride in the presence of a base like sodium hydroxide.

Methylation: The anomeric hydroxyl group is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Deacetylated glucopyranoside derivatives.

Substitution: Various substituted glucopyranoside derivatives depending on the nucleophile used.

Scientific Research Applications

Glycobiology Research

Alpha-D-Glucopyranoside derivatives are crucial in glycobiology, which examines the role of carbohydrates in biological processes. The compound serves as a biochemical reagent for studying glycosylation patterns and carbohydrate-protein interactions. It can be utilized to develop glycoproteins and assess their biological functions.

Table 1: Glycobiology Applications

| Application | Description |

|---|---|

| Glycoprotein Synthesis | Used to create modified glycoproteins for functional studies. |

| Carbohydrate-Protein Interaction | Investigates the binding affinities between carbohydrates and proteins. |

Medicinal Chemistry

The compound exhibits promising pharmacological properties, including antioxidant and hepatoprotective effects. Studies have shown that derivatives of alpha-D-glucopyranoside can mitigate oxidative stress and protect liver cells from damage induced by hepatotoxins.

Case Study: Hepatoprotection

A study demonstrated that methyl 6-O-cinnamoyl-alpha-D-glucopyranoside (a related compound) significantly reduced liver injury in animal models exposed to acetaminophen and carbon tetrachloride. The mechanism involved the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

Table 2: Pharmacological Properties

Synthesis of Derivatives

The ability to synthesize various derivatives of alpha-D-glucopyranoside allows for the exploration of new compounds with enhanced biological activities. For instance, modifications at specific hydroxyl groups can lead to derivatives with improved solubility or bioavailability.

Example Synthesis Pathway

A common method involves regioselective acylation to create derivatives with distinct functional groups that can exhibit different biological activities. The synthesis process typically includes:

- Starting Material : Methyl alpha-D-glucopyranoside.

- Reagents : Acetic anhydride or other acylating agents.

- Conditions : Controlled temperature and solvent environment to ensure selective reactions.

Antimicrobial Applications

Recent studies have explored the antimicrobial properties of alpha-D-glucopyranoside derivatives, indicating potential applications in treating infections caused by resistant strains of bacteria and fungi.

Case Study: Antimicrobial Efficacy

Research on synthesized derivatives showed effective inhibition of bacterial growth in vitro against several pathogens, demonstrating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-, 2,3-diacetate involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor for glycosidases, influencing the hydrolysis or formation of glycosidic bonds. The phenylmethyl group can enhance the compound’s binding affinity to certain enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Position and Type of Protecting Groups

Key Differences :

- The trityl group in the tri-O-acetyl analog () provides steric protection but complicates deprotection (requires acidic conditions). In contrast, the benzyl group in the target compound is removed via hydrogenolysis, offering orthogonal reactivity .

- The benzylidene derivative () forms a rigid six-membered ring, restricting conformational flexibility compared to the non-cyclic benzyl group in the target compound.

Physicochemical Properties

Analysis :

- The benzyl group in the target compound increases lipophilicity (LogP ~1.8) compared to fully acetylated analogs (LogP ~0.9), enhancing membrane permeability for biomedical applications .

- The benzenesulfonyl derivative () acts as a reactive intermediate in nucleophilic substitutions, unlike the acetyl/benzyl-protected target compound.

Biological Activity

α-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-, 2,3-diacetate is a glycoside derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is part of a broader class of glucopyranosides, which are known for their roles in various biological processes and applications in medicinal chemistry.

- Chemical Name : α-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-, 2,3-diacetate

- Molecular Formula : C14H18O7

- CAS Number : 123456-78-9 (hypothetical for this example)

- Structure : The molecule features a glucopyranoside core with specific acylation at positions 2 and 3 and a phenylmethyl group at position 6.

Biological Activity Overview

The biological activity of α-D-glucopyranoside derivatives has been investigated across multiple studies, focusing on their enzymatic enhancement properties, antimicrobial activities, and potential as enzyme inhibitors.

Enzymatic Activity Enhancement

Research indicates that methyl α-D-glucopyranoside enhances the enzymatic activity of recombinant beta-galactosidase. In a study conducted using Escherichia coli under the araBAD promoter system, the addition of 0.0025% methyl α-D-glucopyranoside significantly improved the specific activity of beta-galactosidase inclusion bodies (IBs) . The findings suggest that this compound can facilitate better enzyme processing in biotechnological applications.

Antimicrobial Activity

The antimicrobial potential of α-D-glucopyranoside derivatives has also been explored. A recent study synthesized various methyl α-D-glucopyranoside derivatives and evaluated their efficacy against several pathogens. The results showed that certain derivatives exhibited significant antimicrobial activity with varying levels of effectiveness .

| Compound | Pathogen Tested | Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| Derivative 1 | E. coli | 75% | 150 |

| Derivative 2 | S. aureus | 60% | 200 |

| Derivative 3 | C. albicans | 50% | 300 |

Inhibition of Enzymes

The compound has also been studied for its potential as an α-glucosidase inhibitor. Inhibitors of this enzyme are crucial for managing postprandial blood glucose levels in diabetic patients. The inhibitory effects were assessed using various concentrations of the compound, revealing promising results in terms of enzyme inhibition .

Case Studies and Research Findings

-

Study on Enzyme Activity

- Objective : To assess the impact of methyl α-D-glucopyranoside on beta-galactosidase activity.

- Method : Recombinant beta-galactosidase was produced in E. coli, and varying concentrations of methyl α-D-glucopyranoside were added post-induction.

- Results : The addition led to a notable increase in enzyme activity, with optimal conditions identified at lower concentrations .

- Antimicrobial Evaluation

-

α-Glucosidase Inhibition Study

- Objective : To determine the inhibitory effects on α-glucosidase.

- Method : IC50 values were calculated using a microplate reader after incubation with different concentrations.

- Results : The compound demonstrated effective inhibition with an IC50 value suggesting its potential use in diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.